1-(3-CHLORO-4-FLUORO-1-BENZOTHIOPHENE-2-CARBONYL)-4-PHENYLPIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-phenylpiperazine is a complex organic compound that features a benzothiophene core substituted with chlorine and fluorine atoms, a carbonyl group, and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-phenylpiperazine typically involves multiple steps:
Formation of 3-chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride: This intermediate is synthesized by reacting 3-chloro-4-fluoro-1-benzothiophene with thionyl chloride under reflux conditions.
Coupling with 4-phenylpiperazine: The carbonyl chloride intermediate is then reacted with 4-phenylpiperazine in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine and fluorine atoms on the benzothiophene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and reduction: The carbonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild heating.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution reactions: Products will vary depending on the nucleophile used, resulting in derivatives with different substituents on the benzothiophene ring.
Oxidation and reduction: These reactions will yield oxidized or reduced forms of the compound, potentially altering its chemical and physical properties.
Scientific Research Applications
1-(3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-phenylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-phenylpiperazine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with receptors or enzymes in the central nervous system, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-methylpiperazine
- 1-(3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-ethylpiperazine
Uniqueness
1-(3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl)-4-phenylpiperazine is unique due to the presence of the phenyl group on the piperazine ring, which can significantly influence its pharmacological properties and interactions with biological targets compared to its methyl or ethyl analogs.
Properties
IUPAC Name |
(3-chloro-4-fluoro-1-benzothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2OS/c20-17-16-14(21)7-4-8-15(16)25-18(17)19(24)23-11-9-22(10-12-23)13-5-2-1-3-6-13/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUKXBMNQHYPCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C4=C(C=CC=C4S3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.